N,N-Dimethyl-2-aminoindane
Description
Historical Trajectories and Initial Academic Investigations of the Indane Chemical Class
The indane chemical class, characterized by a bicyclic structure fusing a benzene (B151609) ring with a cyclopentane (B165970) ring, has its roots in the 19th-century exploration of hydrocarbon chemistry. goong.com Initially isolated from coal tar, where it is a minor constituent (about 0.1%), indane (C₉H₁₀) was identified as a naturally occurring bicyclic hydrocarbon. smolecule.comwikipedia.org Its study was pivotal in advancing the understanding of cyclic organic compounds and their reactivity. goong.com
Early academic work focused on elucidating the structure and properties of indane and its derivatives. goong.com The versatility of the indane scaffold made it a significant parent structure for a wide array of chemical syntheses. goong.comsmolecule.com Researchers developed numerous methods for creating indane derivatives, including intramolecular palladium-catalyzed C-H alkylation and nickel-catalyzed Heck reactions, which allowed for the construction of these fused ring systems with high degrees of control. organic-chemistry.org The indane-1,3-dione structure, in particular, became a versatile building block in organic synthesis. encyclopedia.pub These foundational studies established indane derivatives as "privileged structures" in medicinal chemistry, sparking further investigation into their potential applications. smolecule.comajrconline.org
Emergence of N,N-Dimethyl-2-aminoindane within Contemporary Chemical Biology
Within the broader class of indane derivatives, 2-aminoindanes have garnered significant attention as rigid analogs of amphetamine. wikipedia.org The synthesis of various 2-aminoindane derivatives, often starting from intermediates like 2-indanone (B58226), has been a subject of academic research for decades. cdnsciencepub.comgoogle.com These compounds were initially explored for potential therapeutic applications, including as anti-Parkinsonian agents. wikipedia.orgnih.gov
Rationale and Significance of Ongoing Academic Inquiry into the Compound’s Mechanisms
Research is significant for several reasons. Firstly, understanding the mechanism of action of this compound and related aminoindanes contributes to the broader knowledge of monoamine neurotransmitter systems. mdpi.com Studies on related aminoindanes have shown they can act as selective substrates for neurotransmitter transporters. wikipedia.org Secondly, the identification of this compound on the illicit market necessitates a thorough characterization of its pharmacological and toxicological properties to inform public health and forensic science. nih.govusdoj.gov For instance, a 2021 report from the DEA highlighted its detection in urine samples, often alongside other substances. usdoj.gov Finally, investigating the structure-activity relationships within the aminoindane class, including the effects of N-alkylation, can guide the design of novel chemical probes or therapeutic agents. nih.govbiomolther.org
Overview of Research Methodologies Employed in the Study of Related Amines
The study of this compound and related amines employs a range of established and advanced analytical and pharmacological research methodologies.
Chromatographic and Spectrometric Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of amines. tdx.cat Chiral HPLC, using chiral stationary phases (CSPs) derived from polysaccharides, is particularly crucial for separating enantiomers of chiral amines, which often exhibit different biological activities. yakhak.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of amphetamines and related amines. oup.com Derivatization of the amine group, for instance with fluoro-reagents, is a common practice to improve chromatographic properties and mass spectral clarity. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers high sensitivity and specificity for detecting and quantifying these compounds in biological matrices like urine. usdoj.govnih.gov
Chiroptical and Spectroscopic Methods:
Chiroptical Sensing: This method involves the reaction of a chiral amine with a sensor molecule (a probe) to form a new complex that exhibits a distinct circular dichroism (CD) signal. nsf.gov This technique can be used to determine the absolute configuration and enantiomeric purity of the amine. nsf.govrsc.org
In Vitro and In Vivo Pharmacological Assays:
Isolated Tissue Preparations: In vitro studies using isolated organs, such as the guinea-pig ileum, are employed to characterize the pharmacological activity of compounds, like their contractile or inhibitory effects. nih.gov
Animal Models: Behavioral studies in animals, such as mice, are used to assess in vivo effects. mdpi.com For example, tests for locomotor activity and nociception help to build a profile of a compound's central nervous system effects. caymanchem.com
The table below summarizes some of the key analytical methodologies.
Table 1: Research Methodologies for Amine Analysis
| Methodology | Principle | Application in Amine Research |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of amine enantiomers. yakhak.org |
| GC-MS | Separation by gas chromatography followed by mass-based detection. | Identification and confirmation of amphetamine-like compounds, often after derivatization. oup.com |
| LC-QTOF-MS | High-resolution mass spectrometry coupled with liquid chromatography. | Sensitive detection and quantification in complex biological samples. usdoj.gov |
| Chiroptical Sensing | Formation of a diastereomeric complex with a chiral probe that gives a CD signal. | Determination of absolute configuration and enantiomeric excess. nsf.govrsc.org |
The table below lists the chemical properties of the parent compound, Indane.
Table 2: Properties of Indane
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀ |
| Molar Mass | 118.176 g/mol |
| Appearance | Colorless liquid |
| Density | 0.9645 g/cm³ |
| Melting Point | -51.4 °C |
| Boiling Point | 176.5 °C |
Data sourced from reference wikipedia.org
Structure
3D Structure
Properties
CAS No. |
51864-45-0 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C11H15N/c1-12(2)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
JHJKWSLLPQWCDF-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC=C2C1 |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2C1 |
Other CAS No. |
51864-45-0 |
Synonyms |
N,N-dimethyl-2-aminoindane N,N-dimethyl-2-aminoindane hydrochloride NNDMAI |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N,n Dimethyl 2 Aminoindane
Diverse Synthetic Pathways to the 2-Aminoindane Core Structure
The foundational 2-aminoindane skeleton can be constructed through various synthetic routes, which can be broadly categorized as stereoselective or non-stereoselective. The choice of pathway often depends on whether a specific enantiomer is required for study.
Achieving enantiomeric purity is often crucial for evaluating the pharmacological activity of chiral molecules. Stereoselective syntheses for 2-aminoindane derivatives typically employ chiral catalysts or start from enantiomerically pure precursors.
One advanced method involves the asymmetric palladium-catalyzed carboamination of alkenes. researchgate.net This approach can generate chiral 2-aminoindane derivatives with high enantioselectivity. researchgate.net Other strategies include the stereoselective reduction of imines or the use of chiral auxiliaries to guide the formation of the desired stereocenter. The transformation of enantiomerically pure α-pinene into β-amino acid derivatives, which can serve as precursors to 1,3-amino alcohols, showcases the use of natural chiral terpenes as starting materials for stereoselective syntheses. mdpi.com Furthermore, the stereoselective synthesis of acyclic amino alcohols has been achieved using isocyanides as an aminomethylene equivalent, demonstrating another potential route to chiral precursors. acs.org
When a racemic mixture is sufficient or desired, several non-stereoselective routes are available. A common and straightforward method begins with the reductive amination of 2-indanone (B58226). This precursor can be reacted with an amine source in the presence of a reducing agent to form 2-aminoindane.
A notable example is the synthesis of N,N-dimethyl-5-chloro-2-aminoindane, which starts from 5-chloro-2-indanone. prepchem.com In this procedure, the ketone is reacted with dimethylamine (B145610) hydrochloride and sodium cyanoborohydride to directly yield the N,N-dimethylated product. prepchem.com Another synthetic pathway starts from 1-indanone (B140024) derivatives. google.com This multi-step process can involve bromination, followed by a Gabriel reaction and subsequent hydrolysis to yield the 2-aminoindane core. google.com A different approach utilizes benzaldehyde (B42025) and acrylamide, which undergo a rhenium-catalyzed cyclization reaction, followed by a Hofmann degradation and reduction to produce 2-aminoindane or its derivatives. google.com
| Starting Material | Key Reactions | Product | Selectivity | Reference |
| Substituted 2-Indanone | Reductive Amination | Substituted 2-Aminoindane | Non-Stereoselective | prepchem.com |
| Substituted 1-Indanone | Bromination, Gabriel Reaction, Hydrolysis | Substituted 2-Aminoindane | Non-Stereoselective | google.com |
| Benzaldehyde, Acrylamide | Cyclization, Hofmann Degradation, Reduction | 2-Aminoindane | Non-Stereoselective | google.com |
| Alkenes | Asymmetric Pd-Catalyzed Carboamination | Chiral 2-Aminoindane Derivatives | Stereoselective | researchgate.net |
N-Alkylation and Amine Functionalization Techniques for N,N-Dimethyl Substitution
The introduction of two methyl groups onto the primary amine of 2-aminoindane is a critical step in forming the target compound. This transformation can be achieved through several N-alkylation techniques.
Direct reductive amination of 2-aminoindane with an excess of formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction) is an effective one-pot method to produce N,N-dimethyl-2-aminoindane.
Alternatively, a stepwise alkylation can be performed. This typically involves reacting 2-aminoindane with one equivalent of a methylating agent, such as methyl iodide, to form N-methyl-2-aminoindane, which is then subjected to a second methylation step. A specific example of N,N-dimethylation involves using methyl iodide with a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). mdpi.com The direct synthesis from a ketone precursor, such as the reaction of 2-indanone with dimethylamine hydrochloride and sodium cyanoborohydride, simultaneously forms the amine and attaches the two methyl groups. prepchem.com General methods for the N-alkylation of amines often utilize alkyl halides in the presence of a base or catalyst system. researchgate.netthieme-connect.de
| Method | Reagents | Description | Reference |
| Direct Reductive Amination | 2-Aminoindane, Formaldehyde, Reducing Agent (e.g., HCOOH) | A one-pot reaction that introduces both methyl groups simultaneously. | General Method |
| Stepwise Alkylation | 2-Aminoindane, Methyl Iodide, Base (e.g., K₂CO₃) | A two-step process involving sequential addition of methyl groups. | mdpi.com |
| Reductive Amination from Ketone | 2-Indanone, Dimethylamine HCl, NaBH₃CN | Forms the N,N-dimethylated amine directly from the ketone precursor. | prepchem.com |
Strategic Derivatization of the Indane Ring System for Structure-Activity Relationship Studies
To investigate how changes in the molecular structure affect biological activity, researchers perform structure-activity relationship (SAR) studies. rsc.org For this compound, this often involves modifying the aromatic indane ring. By adding various functional groups, scientists can alter properties like lipophilicity, electronic distribution, and steric profile.
Optimization Protocols for Reaction Efficiency and Purity in Laboratory Synthesis
Maximizing the yield and purity of this compound is essential for reliable research. Optimization protocols involve systematically adjusting reaction parameters. Standard laboratory practices include monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) and purifying the final product via methods such as column chromatography or distillation. mdpi.com
More advanced optimization strategies employ modern technologies. For example, continuous-flow reactors can offer precise control over temperature, pressure, and reaction time, leading to improved consistency and yield. acs.org Machine learning algorithms are also being used to accelerate the optimization process by predicting the ideal reaction conditions—such as solvent, temperature, and reagent concentrations—based on a set of experimental data. acs.org The purity of the final compound is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net
Isotopic Labeling Methodologies for Mechanistic and Analytical Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological systems or to elucidate reaction mechanisms. rug.nlmdpi.com This involves replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).
Deuteration, the substitution of hydrogen with deuterium, can be achieved using deuterated reagents during the synthesis. researchgate.net For instance, a deuterated reducing agent could be used in the reductive amination step to label specific positions. For carbon labeling, modern methods such as nickel-mediated carbonylative coupling can incorporate isotopically labeled carbon monoxide (e.g., ¹³CO or ¹¹CO) into molecules. researchgate.net Another approach is to use specially designed stable isotope labeling (SIL) agents during derivatization, which can enhance sensitivity and accuracy in mass spectrometry-based analysis. bohrium.com Multicomponent reactions (MCRs) also present a promising and efficient approach for constructing complex, isotopically labeled molecules. rug.nlresearchgate.net
Molecular and Cellular Pharmacodynamics of N,n Dimethyl 2 Aminoindane
Ligand Binding Profiles and Affinities at Neurotransmitter Receptors and Transporters
The interaction of N,N-Dimethyl-2-aminoindane with neurotransmitter systems has been explored in classic pharmacological preparations, providing a foundational understanding of its binding and functional activities. Unlike its N-methyl analog, which is known primarily as a norepinephrine (B1679862) reuptake inhibitor, the N,N-dimethyl derivative exhibits a more complex and distinct profile centered on receptor antagonism rather than transporter inhibition. wikipedia.orgresearchgate.netnih.gov
Specific binding kinetics data, such as K_i or IC_50_ values, for this compound at the serotonin (B10506) transporter (SERT) are not extensively detailed in the available literature. However, its activity has been assessed through its effects on serotonin-mediated biological responses. In studies using the rat uterus, this compound was found to act as a competitive antagonist of 5-hydroxytryptamine (serotonin). nih.gov This indicates a direct interaction with serotonin receptors, though it does not specify an action at the SERT.
Direct binding affinity studies of this compound at the dopamine (B1211576) transporter (DAT) are not prominently featured in published research. In vitro experiments on the guinea-pig ileum noted that, unlike its primary and secondary amine analogs, this compound did not inhibit responses to electrical stimulation, a characteristic often associated with sympathomimetic amines that interact with dopamine and norepinephrine systems. nih.gov This suggests a lack of significant inhibitory activity at DAT.
Similar to its profile at DAT, this compound appears to have limited functional effects at the norepinephrine transporter (NET). The compound did not demonstrate the sympathomimetic properties observed with related aminoindanes. nih.gov Specifically, it failed to inhibit the electrically stimulated guinea-pig ileum, suggesting it does not act as a potent norepinephrine reuptake inhibitor. nih.gov This distinguishes it from its structural relative, N-methyl-2-aminoindane, which is characterized as a selective NET inhibitor and releasing agent. researchgate.netnih.gov
This compound demonstrates notable interactions with certain G protein-coupled receptors. It has been shown to be a competitive antagonist of histamine (B1213489) on the guinea-pig ileum. nih.gov Furthermore, its previously mentioned competitive antagonism of 5-hydroxytryptamine on the rat uterus confirms its interaction with serotonin receptors, which are predominantly GPCRs. nih.gov
Beyond its antagonist activity at serotonin and histamine receptors, this compound exhibits a unique agonist-like effect at different receptor types. nih.gov In the unstimulated guinea-pig ileum, the compound was observed to cause contractions. nih.gov This effect was attributed to a nicotine-like action, suggesting an interaction with nicotinic acetylcholine (B1216132) receptors, which are ligand-gated ion channels. nih.gov The indane series of compounds, including this one, was more effective at producing these contractions than other compounds tested. nih.gov
Mechanisms of Neurotransmitter Release and Reuptake Modulation in In Vitro Systems
The primary mechanisms of action for this compound in vitro appear to be receptor blockade and direct receptor stimulation, rather than modulation of neurotransmitter reuptake or release.
Studies on the guinea-pig ileum indicate that this compound is not a significant reuptake inhibitor of sympathomimetic amines, as it does not inhibit responses to electrical stimulation in the way its primary and secondary amine relatives do. nih.gov This suggests a lack of substantial reuptake inhibition at NET and DAT.
Conversely, the compound demonstrated an ability to induce contractions in unstimulated tissues, a response identified as a nicotine-like action. nih.gov This points towards a mechanism involving the stimulation of nicotinic acetylcholine receptors, which would classify it as a cholinomimetic agent in this context, effectively causing neurotransmitter-like effects at the receptor level. Its antagonist actions at histamine and serotonin receptors further define its mechanism as a receptor blocker in those systems. nih.gov
Interactive Data Table: Summary of In Vitro Pharmacological Actions
| Compound | System/Assay | Target/Receptor | Observed Effect | Citation |
| This compound | Guinea-pig ileum (electrically stimulated) | Sympathomimetic (NE/DA) systems | No inhibition of responses | nih.gov |
| This compound | Guinea-pig ileum (unstimulated) | Nicotinic Receptors | Caused contractions (Nicotine-like action) | nih.gov |
| This compound | Guinea-pig ileum | Histamine Receptors | Competitive antagonist | nih.gov |
| This compound | Rat uterus | 5-Hydroxytryptamine (Serotonin) Receptors | Competitive antagonist | nih.gov |
Efflux Induction Mechanisms via Transporter Interactions
This compound (NM-2-AI) functions as a substrate-type monoamine releaser, inducing neurotransmitter efflux by interacting with plasma membrane transporters. researchgate.net The primary mechanism involves binding to and being transported into the neuron by these transporters, which then triggers a reversal of the transporter's normal function, causing it to expel monoamine neurotransmitters from the cytoplasm into the synaptic cleft. researchgate.netwikiwand.com
Studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have demonstrated that NM-2-AI is a selective norepinephrine (NE) releaser. researchgate.netnih.gov It potently induces efflux via the norepinephrine transporter (NET) but does not cause significant dopamine (DA) or serotonin (5-HT) release, even at high concentrations. wikipedia.org This selective action on NET is a defining characteristic of its efflux profile. researchgate.netnih.gov
The interaction of NM-2-AI with Trace Amine-Associated Receptor 1 (TAAR1) is also a crucial component of its mechanism. NM-2-AI is an agonist at the TAAR1 receptor. wikipedia.org Agonism at TAAR1 can initiate signaling cascades, including the activation of protein kinase C (PKC), which can phosphorylate the transporter proteins. wikiwand.com This phosphorylation event is thought to contribute to the induction of transporter-mediated reverse transport, facilitating monoamine efflux. wikiwand.com
Furthermore, the efflux process is linked to the function of vesicular monoamine transporters (VMATs), particularly VMAT2 in the central nervous system. researchgate.netnih.gov Psychostimulants that act as substrates for plasma membrane transporters enter the neuron and can then interact with VMAT2. wikipedia.org This interaction disrupts the sequestration of monoamines into synaptic vesicles, increasing their cytosolic concentration and making them available for efflux out of the cell via the now-reversed plasma membrane transporters. nih.govwikipedia.org While direct studies on NM-2-AI's VMAT2 interaction are limited, this is the established general mechanism for related monoamine-releasing agents. nih.gov
Inhibition of Neurotransmitter Reuptake Processes
In vitro studies using transporter-transfected HEK 293 cells have quantified this selectivity. NM-2-AI is a potent inhibitor of NET, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.4 μM. wikipedia.org In contrast, its ability to inhibit DAT and SERT is significantly weaker, demonstrating its preferential action on the noradrenergic system. nih.govwikipedia.org This selective inhibition of NET, coupled with its action as a norepinephrine releaser, defines its primary pharmacological activity at the transporter level. researchgate.netwikipedia.org
| Transporter | Inhibition (IC₅₀) | Release (EC₅₀) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | 2.4 µM | Not specified | wikipedia.org |
| Dopamine Transporter (DAT) | > 10 µM | > 10 µM | wikipedia.org |
| Serotonin Transporter (SERT) | > 10 µM | > 10 µM | wikipedia.org |
Intracellular Signaling Cascades and Second Messenger System Activation
The pharmacodynamic actions of this compound extend beyond simple transporter interactions to the modulation of intracellular signaling pathways. These effects are largely initiated by its agonist activity at the TAAR1 receptor. wikipedia.org
Adenylyl Cyclase Modulation and cAMP Production
Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. nih.govsigmaaldrich.com The activity of these enzymes is often regulated by G protein-coupled receptors (GPCRs), a family to which TAAR1 belongs. wikipedia.orgsigmaaldrich.com Upon activation by an agonist like NM-2-AI, TAAR1 can couple to stimulatory G proteins (Gαs), which in turn activate adenylyl cyclase and increase the intracellular production of cAMP. sigmaaldrich.com
Protein Kinase Activation and Phosphorylation Events
The signaling cascade initiated by this compound also involves the activation of protein kinases and subsequent phosphorylation events. The activation of TAAR1 can lead to the stimulation of protein kinase C (PKC) and protein kinase A (PKA), the latter being a direct result of increased cAMP levels. wikiwand.comsigmaaldrich.com
Activation of these kinases can lead to the phosphorylation of various cellular proteins, including the monoamine transporters themselves. wikiwand.com The phosphorylation of NET, DAT, and SERT is a known mechanism that can modulate their function, including promoting the switch to an efflux-permissive state. wikiwand.com Therefore, the TAAR1-mediated activation of protein kinases by NM-2-AI is believed to be an integral part of the mechanism that underpins its monoamine-releasing properties. wikiwand.comwikipedia.org
Receptor Desensitization and Downregulation Studies in Cultured Cell Models
Information regarding receptor desensitization and downregulation specifically for this compound from studies in cultured cell models is limited in the available scientific literature. In general, prolonged or repeated exposure of cells to a receptor agonist can lead to homologous desensitization, a process where the receptor becomes less responsive to the agonist. This often involves receptor phosphorylation followed by internalization (sequestration from the cell surface) and, in some cases, downregulation (a decrease in the total number of receptors through degradation). Given that NM-2-AI is a known agonist at TAAR1 and also interacts with α₂-adrenergic and 5-HT receptors, it is plausible that it could induce these adaptive changes with chronic exposure, but specific experimental data is lacking. wikipedia.org
Comparative Pharmacological Profiles with Other Indane-Based Compounds and Phenethylamines
The pharmacological profile of this compound is best understood when compared to other structurally related compounds.
Comparison with other Indane-Based Compounds: The 2-aminoindane class of compounds exhibits diverse pharmacological activities that are highly dependent on substitutions on the indane ring and the amino group. nih.govnih.gov
2-Aminoindane (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, with potent releasing actions at both transporters, similar to amphetamine. nih.gov It has negligible activity at SERT. nih.gov The N-methylation to form NM-2-AI appears to increase selectivity for NET while reducing DAT interaction. nih.govwikipedia.orgnih.gov
5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI): In stark contrast to NM-2-AI, the addition of a methylenedioxy ring transforms the compound into a potent serotonin and norepinephrine releasing agent, with significantly weaker effects on dopamine. nih.govwikipedia.org This profile is more similar to MDMA than to amphetamine. nih.govwikipedia.org
5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective serotonin transporter inhibitor and releaser, with over 100-fold lower potency at NET and DAT. researchgate.netnih.gov This makes its profile distinct from the noradrenergic action of NM-2-AI and the mixed serotonergic/noradrenergic action of MDAI. researchgate.netnih.gov
| Compound | Primary Transporter Interaction | Pharmacological Profile | Reference |
|---|---|---|---|
| This compound (NM-2-AI) | Selective NET inhibitor and releaser | Stimulant-type | researchgate.netwikipedia.org |
| 2-Aminoindane (2-AI) | NET and DAT substrate | Amphetamine-like | nih.govnih.gov |
| MDAI | SERT and NET substrate | Entactogen/MDMA-like | nih.govwikipedia.org |
| MMAI | Highly selective SERT substrate | Serotonin-selective releaser | researchgate.netnih.gov |
Comparison with Phenethylamines: NM-2-AI is considered a rigid analogue of methamphetamine, a member of the substituted phenethylamine (B48288) class. wikipedia.orgwikipedia.org
Amphetamine: While both are stimulants, amphetamine is a potent substrate for both NET and DAT, leading to the release of both norepinephrine and dopamine. nih.gov NM-2-AI is more selective for norepinephrine, suggesting its dopaminergic effects are significantly less pronounced. wikipedia.orgnih.gov
3,4-Methylenedioxymethamphetamine (MDMA): MDMA is a non-neurotoxic 5-HT releaser with empathogenic properties, acting primarily as a substrate for SERT and NET, with less impact on DAT. wikipedia.orgmdpi.com This profile contrasts sharply with the selective noradrenergic action of NM-2-AI, which lacks the potent serotonin-releasing activity characteristic of MDMA. wikipedia.orgmdpi.com The effects of NM-2-AI are considered more classically stimulant-like, whereas MDMA's are categorized as entactogenic. researchgate.netmdpi.com
Preclinical Pharmacokinetics and Metabolic Fate of N,n Dimethyl 2 Aminoindane
Identification and Characterization of In Vitro Metabolic Pathways
In vitro systems, such as human liver microsomes (HLMs) and S9 fractions, are standard tools for elucidating metabolic pathways. These preparations contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs, allowing for the characterization of primary metabolic routes.
The Cytochrome P450 superfamily of enzymes, located primarily in the liver, is a key player in the metabolism of a vast number of drugs and xenobiotics. nih.gov For a tertiary amine like N,N-Dimethyl-2-aminoindane, two principal CYP-mediated reactions are expected: N-demethylation and hydroxylation.
N-Demethylation: This is a classic and often major metabolic pathway for tertiary and secondary amines. encyclopedia.pub The process involves the enzymatic removal of methyl groups from the nitrogen atom. For this compound, this would occur sequentially. The first demethylation would yield its secondary amine counterpart, N-methyl-2-aminoindane (NM2AI). A subsequent demethylation step would produce the primary amine, 2-aminoindane (2-AI). encyclopedia.pub Studies on the related compound NM2AI confirm that it undergoes N-demethylation to form 2-AI, which has been identified as a major metabolite in preclinical models. mdpi.comresearchgate.net This supports the high likelihood of a similar pathway for the N,N-dimethyl analogue. Mechanistically, CYP enzymes catalyze the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the demethylated amine and formaldehyde (B43269). encyclopedia.pub
Hydroxylation: CYPs also catalyze the addition of hydroxyl (-OH) groups to various positions on a molecule. For this compound, this could occur on either the aromatic ring or the aliphatic cyclopentyl portion of the indane structure. Research on NM2AI has identified multiple hydroxylated metabolites, confirming that the indane ring is a target for oxidative metabolism. nih.govoup.comnih.govresearchgate.net It is therefore highly probable that this compound would also be hydroxylated, leading to various hydroxy-N,N-dimethyl-2-aminoindane isomers.
Flavin-Containing Monooxygenases represent another crucial class of Phase I enzymes that oxidize soft, nucleophilic heteroatoms, such as the nitrogen in tertiary amines. nih.gov Unlike CYPs, which often produce carbon-centered oxidations, FMOs typically catalyze the direct N-oxidation of tertiary amines to form N-oxides. nih.gov This pathway is significant for many drugs containing a tertiary amine moiety.
Following Phase I oxidation, the resulting metabolites, particularly those with newly introduced hydroxyl groups, become substrates for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body.
Sulfation: This process involves the transfer of a sulfonate group to a hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes. In preclinical studies of NM2AI, sulfate (B86663) conjugates of its hydroxylated metabolites were identified in rat urine, indicating that sulfation is a relevant clearance pathway for hydroxylated aminoindanes. nih.govresearchgate.net Therefore, any hydroxy-N,N-dimethyl-2-aminoindane formed via CYP-mediated oxidation would be a likely candidate for subsequent sulfation.
Glucuronidation: This is another major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to functional groups like hydroxyls. While not explicitly detailed for NM2AI in the available literature, it is a common fate for hydroxylated drug metabolites. Furthermore, tertiary amines can sometimes undergo direct N-glucuronidation, forming a quaternary ammonium-linked glucuronide, although this is generally a less common pathway than the conjugation of hydroxylated metabolites.
Isolation and Structural Elucidation of Major and Minor Metabolites in Preclinical Models
While direct in vivo studies on this compound are not publicly documented, its metabolic profile in preclinical models can be predicted based on the pathways described above and data from its N-methyl analogue. oup.comnih.gov Following administration to a preclinical model like a rat or mouse, urine and plasma would be analyzed using techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to isolate and identify metabolites based on their accurate mass and fragmentation patterns.
The expected metabolites would include a mix of Phase I and Phase II products.
Table 1: Potential Metabolites of this compound in Preclinical Models
| Metabolite Name | Metabolic Pathway | Phase | Classification |
|---|---|---|---|
| N-methyl-2-aminoindane (NM2AI) | N-Demethylation | I | Major |
| This compound N-oxide | N-Oxidation | I | Major |
| 2-aminoindane (2-AI) | Sequential N-Demethylation | I | Major/Minor |
| Hydroxy-N,N-dimethyl-2-aminoindane | Hydroxylation | I | Minor |
| Hydroxy-N-methyl-2-aminoindane | Demethylation & Hydroxylation | I | Minor |
| Hydroxy-N,N-dimethyl-2-aminoindane sulfate | Hydroxylation & Sulfation | II | Minor |
| Hydroxy-N-methyl-2-aminoindane sulfate | Demethylation, Hydroxylation & Sulfation | II | Minor |
This table is predictive and based on established metabolic pathways for tertiary amines and data from structurally related compounds.
Assessment of Potential for In Vitro Metabolic Enzyme Inhibition or Induction
A critical component of preclinical evaluation is determining a compound's potential to interfere with drug-metabolizing enzymes. Such interactions can lead to altered efficacy or toxicity of co-administered drugs.
There is no specific published data regarding the inhibitory potential of this compound against key cytochrome P450 isoforms. However, it is standard practice in drug development to screen new chemical entities for inhibitory activity against a panel of the most clinically relevant CYPs, typically including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.orgacs.org
Amines are a functional group known to sometimes interact with the heme iron in the active site of CYP enzymes, which can lead to reversible or, in some cases, mechanism-based inhibition. auckland.ac.nz For instance, many compounds containing an amino group are known to be potent inhibitors of CYP2D6. researchgate.net Given its structure, this compound would warrant in vitro evaluation to determine its IC50 (half-maximal inhibitory concentration) values against these key enzymes to assess its potential for causing clinical drug-drug interactions. Without experimental data, any potential for CYP inhibition remains speculative. Similarly, data regarding its potential to induce the expression of CYP enzymes is not available.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-methyl-2-aminoindane | NM2AI |
| 2-aminoindane | 2-AI |
| This compound N-oxide | |
| Hydroxy-N,N-dimethyl-2-aminoindane | |
| Hydroxy-N-methyl-2-aminoindane |
Induction of Xenobiotic Metabolizing Enzymes
No studies were identified that investigated the potential of this compound to induce xenobiotic metabolizing enzymes, such as cytochrome P450 isoforms.
Plasma Protein Binding Characteristics in Preclinical Animal Species
There is no available data on the plasma protein binding of this compound in any preclinical animal species.
Mechanistic Investigation of Excretion Pathways in Animal Models (e.g., Renal, Biliary)
No mechanistic studies have been published detailing the renal or biliary excretion pathways of this compound or its potential metabolites in animal models.
Structure Activity Relationship Sar and Structural Biology of N,n Dimethyl 2 Aminoindane Analogs
Influence of N-Methylation and Alkyl Chain Variations on Molecular Target Interactions
The degree of N-alkylation on the 2-amino group of indane analogs significantly modulates their potency and selectivity for monoamine transporters, which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
From Primary to Tertiary Amines: A comparative study of 2-aminoindane (a primary amine), N-methyl-2-aminoindane (a secondary amine), and N,N-Dimethyl-2-aminoindane (a tertiary amine) demonstrates this influence. While 2-aminoindane and its N-methyl derivative inhibit responses to electrical stimulation in guinea-pig ileum, this compound enhances these responses, indicating a shift in its mechanism of action. nih.gov The tertiary amine also competitively antagonizes histamine (B1213489) and 5-hydroxytryptamine (serotonin) actions. nih.gov
N-Methylation and Transporter Selectivity: N-methyl-2-aminoindane (NM-2-AI) acts as a selective norepinephrine releasing agent. wikipedia.org It is a potent inhibitor of norepinephrine reuptake but does not trigger the release of dopamine or serotonin at significant levels. wikipedia.org In contrast, the parent compound, 2-aminoindane (2-AI), is a selective substrate for both NET and DAT. nih.gov The addition of a single methyl group to the nitrogen, to form NM-2-AI, therefore shifts the selectivity towards NET. researchgate.net Further N,N-dimethylation, as seen in studies of other psychoactive compounds, can convert a receptor agonist into an antagonist. nih.gov For instance, the N,N-dimethyl analog of a peptide ligand shifted selectivity from the µ- to the δ-opioid receptor and converted its activity profile to that of a δ-opioid receptor antagonist. nih.gov
Alkyl Chain Length: The length of the alkyl chain attached to the amine can also impact receptor affinity. In a series of dihydroanthracene analogs, which share some structural similarities with indanes, increasing the alkyl chain length on the nitrogen from one to three methylene (B1212753) units significantly influenced binding affinity at 5-HT2A and H1 receptors, particularly for N-methylated and N,N-dimethylated compounds. nih.gov For N,N-dimethylated analogs, affinity increased with linker length by 25-fold. nih.gov This suggests that variations in the alkyl chain of this compound analogs could similarly fine-tune their interaction with various receptors.
The following table summarizes the effects of N-alkylation on the pharmacological profile of 2-aminoindane derivatives:
| Compound | N-Alkylation | Primary Transporter Interaction | Other Receptor Interactions |
| 2-Aminoindane (2-AI) | Primary Amine | Selective substrate for NET and DAT nih.gov | High affinity for α2-adrenoceptor subtypes nih.gov |
| N-Methyl-2-aminoindane (NM-2-AI) | Secondary Amine | Selective norepinephrine reuptake inhibitor and releasing agent wikipedia.org | Affinity for TAAR1, α2A-adrenergic, 5-HT1A, and 5-HT2A receptors wikipedia.org |
| This compound | Tertiary Amine | Inhibits responses to electrical stimulation (guinea-pig ileum) nih.gov | Histamine and 5-hydroxytryptamine antagonist nih.gov |
Impact of Stereochemistry on Receptor Binding Affinity and Functional Efficacy
Chirality is a critical determinant of the biological activity of 2-aminoindane analogs. The spatial arrangement of substituents around a stereocenter can dramatically alter how a molecule fits into a receptor's binding pocket, thereby influencing its affinity and efficacy. nih.gov
Enantioselectivity in Binding: The enantiomers of a chiral drug can exhibit different pharmacological properties. nih.govontosight.ai For many chiral compounds, one enantiomer (the eutomer) is significantly more active than the other (the distomer). nih.gov This principle is evident in the indane scaffold. For example, in a series of indane derivatives developed as PD-1/PD-L1 inhibitors, the (S)-enantiomers demonstrated greater potency than their (R)-counterparts. researchgate.net
Receptor-Ligand Interactions: Theoretical studies on N-aralkyl-2-aminoindans have shown that only the (R,R)-isomers possess the appropriate geometry for interaction with the dopaminergic receptor cavity. duke.eduresearchgate.net These isomers exhibit greater planarity compared to the (R,S)-isomers, allowing for a better fit within the receptor. duke.eduresearchgate.net This underscores the importance of a molecule's three-dimensional shape, dictated by its stereochemistry, in achieving effective receptor binding. duke.eduresearchgate.net
The following table illustrates the importance of stereochemistry in the biological activity of chiral compounds:
| Compound Class | Stereochemical Consideration | Impact on Biological Activity |
| Indane-based PD-1/PD-L1 inhibitors | (S)- vs. (R)-enantiomers | (S)-indanes showed superior potency. researchgate.net |
| N-aralkyl-2-aminoindans | (R,R)- vs. (R,S)-isomers | (R,R)-isomers had the correct geometry for dopaminergic receptor interaction. duke.eduresearchgate.net |
| Opioid peptidomimetics | D- vs. L-amino acid configuration | The D-configuration of an amino acid residue restored potent µ-receptor binding. nih.gov |
Effects of Substitutions on the Indane Ring System on Pharmacological Profile
Modifying the indane ring system with various substituents is a key strategy for modulating the pharmacological profile of 2-aminoindane analogs. These substitutions can alter a compound's affinity and selectivity for different molecular targets.
Shift in Transporter Selectivity: Ring substitution on 2-aminoindane can dramatically shift its activity from being primarily a DAT/NET substrate to a SERT-selective agent. nih.gov For instance, the parent compound, 2-AI, is a selective substrate for NET and DAT. nih.gov However, the addition of a methylenedioxy group at the 5- and 6-positions (MDAI) or a methoxy (B1213986) group at the 5-position (5-MeO-AI) increases potency at SERT while reducing it at DAT and NET. nih.govresearchgate.net
Specific Substituent Effects:
5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI): This compound is a moderately selective releaser via SERT and NET, with significantly weaker effects on DAT. nih.gov
5-Methoxy-2-aminoindane (5-MeO-AI): This analog shows selectivity for SERT, with lower potency at NET and even lower potency at DAT. nih.gov
5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective SERT releaser, with over 100-fold lower potency at NET and DAT. nih.govresearchgate.net
5-Iodo-2-aminoindane (B145790) (5-IAI): This compound also preferentially inhibits SERT and NET and promotes serotonin release. nih.gov
Impact on Receptor Binding: Ring substitutions also affect binding to other receptors. For example, 2-AI has a high affinity for α2-adrenoceptor subtypes. nih.gov The introduction of a 5-methoxy group, as in 5-MeO-AI and MMAI, is detrimental to this binding, causing a significant reduction in affinity for these receptors. nih.gov However, these 5-methoxy substituted compounds gain moderate affinity for 5-HT1A and 5-HT2B receptors, an interaction not seen with 2-AI or MDAI. nih.gov
The following table summarizes the effects of various substitutions on the indane ring on transporter selectivity:
| Compound | Ring Substitution | DAT/SERT Ratio | Primary Transporter Activity |
| (+)-Amphetamine (for comparison) | None | 71 nih.gov | DAT/NET Substrate |
| 2-Aminoindane (2-AI) | None | N/A | DAT/NET Substrate nih.gov |
| MDAI | 5,6-Methylenedioxy | 0.08 nih.gov | SERT/NET Releaser nih.gov |
| 5-MeO-AI | 5-Methoxy | 0.05 nih.gov | SERT Releaser nih.gov |
| MMAI | 5-Methoxy, 6-Methyl | >0.003 nih.gov | Selective SERT Releaser nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
The biological activity of 2-aminoindane analogs is intrinsically linked to their three-dimensional shape and the specific conformations they can adopt. Conformational analysis is therefore crucial for understanding how these molecules interact with their biological targets.
The Role of the Indane Scaffold: The indane structure itself is a conformationally restricted analog of dopamine, which limits the spatial arrangements the molecule can assume. nih.gov This rigidity is a key feature in the design of compounds targeting specific receptors.
Stable Conformers: Supersonic jet spectroscopy combined with ab initio calculations has identified three stable conformers of 2-aminoindan (B1194107) (2-AI). acs.org The most stable of these is characterized by an intramolecular N-H···π hydrogen bond between an amino hydrogen and the benzene (B151609) ring's π-electrons. acs.org The other two conformers lack this bond. acs.org The presence of multiple stable conformers suggests that the molecule has some degree of flexibility, which could be important for its biological activity.
Bioactive Conformation for Dopaminergic Activity: Theoretical studies have focused on identifying the specific conformation responsible for dopaminergic activity. Ab initio molecular orbital calculations on a series of N-aralkyl-2-aminoindans indicated that only the (R,R)-isomers have the correct geometry to interact with the dopaminergic receptor. duke.eduresearchgate.net These studies suggest that greater planarity of the molecule facilitates a better fit within the receptor cavity. duke.eduresearchgate.net The presence of hydroxyl groups on the aminoindan ring was also found to be necessary for an agonist effect. duke.eduresearchgate.net
Conformational Restriction and Receptor Selectivity: The conformational constraint imposed by the indane ring system is a powerful tool in drug design. By "locking" a flexible molecule into a specific conformation, it is possible to enhance its affinity and selectivity for a particular receptor. This principle has been applied to the development of various therapeutic agents, including opioid ligands. nih.gov
Development of Predictive Structure-Activity Models for Indane Chemical Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.
QSAR in Drug Discovery: QSAR models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties and structural features that are most important for that activity. researchgate.net This information can then be used to build a mathematical model that can predict the activity of untested compounds. nih.gov
3D-QSAR for Indane Analogs: For the indane scaffold, three-dimensional QSAR (3D-QSAR) models have been successfully developed. For example, in a series of 1-phenoxy-2-aminoindanes designed as NHE3 inhibitors, 3D-QSAR models were created by aligning the molecules onto a known X-ray structure. researchgate.net These models showed good correlation coefficients and were able to estimate the activity of new compounds. researchgate.net
Predictive Models for ADMET Properties: In addition to predicting receptor binding and functional activity, QSAR models can also be used to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For the 1-phenoxy-2-aminoindane series, in silico ADMET models for Caco-2 permeability and CYP2D6 inhibition were successfully applied. researchgate.net
Future Directions: The development of robust and predictive QSAR models for various indane chemical scaffolds is an active area of research. nih.gov As more data on the biological activities of these compounds become available, these models will become increasingly sophisticated and accurate, further accelerating the discovery of new therapeutic agents based on the indane scaffold. instem.com
Advanced Analytical Methodologies for N,n Dimethyl 2 Aminoindane in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of N,N-Dimethyl-2-aminoindane from complex mixtures and for its accurate quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The development of a GC-MS method involves optimizing several parameters to achieve efficient separation and sensitive detection.
Method development typically begins with the selection of an appropriate capillary column. Non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), are often suitable for the separation of aminoindane analogues. nih.govnih.gov The temperature program is another critical parameter, involving an initial oven temperature, ramp rate, and final temperature, which are optimized to ensure good resolution of the analyte from other components in the sample. researchgate.net The injector temperature and transfer line temperature are also set to ensure efficient volatilization and transfer of the analyte without degradation. nih.gov
Electron Ionization (EI) is a common ionization technique used in GC-MS for analyzing aminoindanes. nih.govuni-saarland.de The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For this compound, characteristic fragments would be expected from the loss of the dimethylamino group and fragmentation of the indane structure. Common fragments for aminoindanes include indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). nih.govresearchgate.net The molecular ion peak [M]+ for this compound would be observed at m/z 175. While specific fragmentation data for this compound is not widely published, related aminoindanes show a strong molecular ion peak. nih.gov
Derivatization can be employed to improve the chromatographic properties and mass spectral characteristics of aminoindanes. nih.govresearchgate.netresearchgate.net Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used to create derivatives that are more volatile and less prone to peak tailing, enhancing separation and detection. nih.govresearchgate.net
A summary of typical GC-MS parameters for the analysis of related aminoindanes is presented in the table below.
| Parameter | Typical Value/Condition |
| Column | Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Injection Mode | Split or Splitless nih.gov |
| Injector Temp. | ~280 °C nih.gov |
| Oven Program | Optimized temperature ramp (e.g., initial hold, ramp to final temp.) researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole shimadzu.com |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for High-Sensitivity Analysis
For analyses requiring higher sensitivity and for compounds that may not be suitable for GC-MS due to thermal instability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. frontiersin.org This technique is particularly valuable for detecting trace levels of substances in complex matrices. thermofisher.com
LC-MS/MS method development for this compound involves the careful selection of a reversed-phase column, often a C18 or a phenyl-hexyl column, to achieve optimal separation. thermofisher.comnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with varying polarities. nih.gov
Electrospray ionization (ESI) in positive mode is generally used for the analysis of amino compounds like this compound, as the amine group is readily protonated. uni-saarland.denih.gov In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. researchgate.net For this compound, specific MRM transitions would be established by identifying the most abundant and stable precursor-to-product ion pathways.
The table below outlines typical parameters for an LC-MS/MS method.
| Parameter | Typical Value/Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Flow Rate | 0.2 - 0.6 mL/min nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) thermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
Chiral Chromatography for Enantiomeric Purity and Quantification
Since this compound possesses a chiral center at the C2 position of the indane ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many research contexts. Chiral chromatography is the primary technique used to achieve this separation. researchgate.net
This is most commonly accomplished using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds. researchgate.netmdpi.com
The choice of mobile phase is critical for achieving enantiomeric resolution. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common. researchgate.net In reversed-phase mode, mixtures of water or buffers with acetonitrile or methanol are used. acs.org The addition of small amounts of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution. researchgate.net
Detection can be achieved using a standard UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer. mdpi.com The ability to separate and quantify individual enantiomers is essential for stereoselective studies. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons on the indane ring, and the protons of the N-methyl groups. The aromatic protons would appear in the downfield region (typically δ 7.0-7.3 ppm). The protons on the five-membered ring would show complex splitting patterns due to their diastereotopic nature. The six protons of the two N-methyl groups would likely appear as a singlet in the upfield region (around δ 2.2-2.5 ppm), assuming free rotation around the C-N bond.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the aromatic carbons (δ 120-150 ppm), the aliphatic carbons of the indane ring, and the carbon atoms of the N-methyl groups (typically δ 40-50 ppm). sigmaaldrich.comacs.org The chemical shifts provide insight into the electronic environment of each carbon atom. acs.org
The following table summarizes the expected NMR data based on related compounds.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic-H | 7.0 - 7.3 | Multiplet |
| Indane-CH, CH₂ | 2.5 - 3.5 | Multiplets |
| N(CH₃)₂ | 2.2 - 2.5 | Singlet |
| ¹³C NMR | ||
| Aromatic-C | 120 - 150 | |
| Indane-C | 25 - 70 | |
| N(CH₃)₂ | 40 - 50 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A significant C-N stretching vibration for the tertiary amine would also be present. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the π-π* transitions of the aromatic benzene (B151609) ring. mdpi.comhw.ac.uk The exact position of the maximum absorbance (λmax) would be influenced by the substitution on the aromatic ring. researchgate.net
Advanced Sample Preparation Strategies for Biological and Chemical Research Samples
The accurate quantification of this compound in complex matrices, such as those encountered in biological and chemical research, necessitates robust sample preparation. The primary objectives of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument. researchgate.netmdpi.com Given the chemical properties of this compound, several advanced strategies, including liquid-liquid extraction and solid-phase extraction, are applicable.
Liquid-Liquid Extraction (LLE)
LLE is a conventional yet effective technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For a basic compound like this compound, the pH of the aqueous sample is adjusted to an alkaline state (typically pH > 9) to neutralize the amine group. This increases its lipophilicity, facilitating its partition into a nonpolar organic solvent such as hexane, ethyl acetate, or methyl tert-butyl ether. poderjudicial.gub.uy The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two phases. The organic layer, now containing the analyte, is then evaporated and the residue is reconstituted in a solvent suitable for chromatographic analysis. scispace.com This method is advantageous due to its simplicity and low cost, though it can be labor-intensive and may form emulsions. researchgate.net
Solid-Phase Extraction (SPE)
SPE has become a predominant technique for sample clean-up and concentration due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. mdpi.comcambridge.org The method involves passing a liquid sample through a solid sorbent packed in a cartridge or disk. The analyte is retained on the sorbent while matrix interferences are washed away. researchgate.net For this compound, several SPE mechanisms can be employed:
Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C8 or C18) to retain hydrophobic compounds from a polar aqueous sample. This is suitable for the indane structure of the analyte.
Cation-Exchange SPE: This is a highly selective method for basic compounds. A sorbent with acidic functional groups (e.g., sulfonic acid) is used. At an acidic or neutral pH, the amine group of this compound is protonated (positively charged) and binds to the negatively charged sorbent. After washing away interferences, the analyte is eluted by changing the pH to an alkaline state or using a solvent with a high ionic strength.
Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange properties, offering superior clean-up by allowing for a multi-step, selective washing protocol to remove a wider range of interferences.
Microextraction Techniques
In recent years, miniaturized extraction techniques have gained prominence, focusing on reducing solvent and sample volumes while often improving enrichment factors. scispace.com
Dispersive Solid-Phase Extraction (d-SPE): In this approach, the sorbent is dispersed directly into the sample solution. mdpi.com This increases the surface area for interaction, leading to a faster equilibrium and extraction time. After a brief period of vortexing, the sorbent is separated by centrifugation, and the analyte is eluted from the sorbent. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed directly to the sample or its headspace. mdpi.com The analyte partitions onto the fiber, which is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis.
The selection of a sample preparation method depends on the matrix complexity, required sensitivity, and available instrumentation. For urine samples, where the analyte may be present at higher concentrations, a simple LLE or a straightforward SPE protocol might suffice. researchgate.net For more complex matrices like blood or plasma, a more rigorous clean-up using mixed-mode SPE or d-SPE is often necessary to minimize matrix effects. nih.gov
Table 1: Comparison of Sample Preparation Strategies for this compound
| Technique | Principle | Typical Reagents/Sorbents | Advantages | Disadvantages | Citation(s) |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on pH and polarity. | Organic solvents (e.g., ethyl acetate, hexane), pH adjustment with base (e.g., NaOH). | Simple, low cost, effective for initial clean-up. | Labor-intensive, large solvent volumes, potential for emulsion formation. | mdpi.compoderjudicial.gub.uyscispace.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix is washed away. Elution follows. | C18 (Reversed-Phase), Mixed-Mode Cation Exchange (MCX) sorbents. | High recovery, high selectivity, easily automated, reduced solvent use. | Higher cost per sample, can require method development. | mdpi.comresearchgate.netcambridge.org |
| Dispersive SPE (d-SPE) | Sorbent is dispersed directly in the sample extract, followed by centrifugation and elution. | C18 powder, primary secondary amine (PSA) for clean-up. | Fast, simple, high throughput, reduced solvent consumption. | May provide less thorough clean-up than cartridge SPE. | mdpi.com |
| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample onto a coated fiber, which is then thermally desorbed. | PDMS, Polyacrylate, or mixed-phase fibers. | Solvent-free, high concentration factor, simple to perform. | Fiber cost and fragility, potential for matrix effects on the fiber. | mdpi.com |
Quality Control and Method Validation for Research-Grade Quantitative Analysis
For analytical data to be considered reliable and scientifically sound, the method used to generate it must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com For the quantitative analysis of this compound in research settings, this involves assessing several key performance characteristics as defined by international guidelines. particle.dkinab.ie
Validation Parameters
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. particle.dknih.gov In chromatographic methods, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by analyzing blank matrix samples to ensure no interferences are present at the analyte's retention time. unodc.org
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. inab.ie This is assessed by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. inab.ie A linear regression analysis is performed, and a correlation coefficient (r²) of ≥0.99 is generally considered acceptable. chrom-china.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. particle.dk It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The result is expressed as a percentage of the known amount that is recovered. nih.gov Typical acceptance criteria for accuracy are within ±15% of the nominal value. mdpi.com
Precision: Precision is the measure of the closeness of results from a series of measurements of the same sample. unodc.org It is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. americanpharmaceuticalreview.com
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. nih.gov Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with an acceptance criterion typically set at ≤15%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk The LOQ is often established as the lowest point on the calibration curve. inab.ie A common method for estimating these is based on the signal-to-noise ratio, with LOD at approximately 3:1 and LOQ at 10:1. chrom-china.com
Robustness: This parameter measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gsconlinepress.com For a liquid chromatography method, this could involve varying the mobile phase composition, pH, column temperature, or flow rate. gsconlinepress.com
Quality Control (QC)
Once a method is validated, its continued performance is monitored through the routine use of quality control samples. htct.com.br These are samples of the same matrix containing known concentrations of the analyte (e.g., low, medium, and high concentrations) that are analyzed with each batch of research samples. The results for the QC samples must fall within predetermined limits for the data from the unknown samples to be considered valid, ensuring the reliability and consistency of the results over time. htct.com.br
Table 2: Key Parameters for Method Validation in Quantitative Analysis
| Parameter | Definition | Typical Acceptance Criteria for Research-Grade Analysis | Citation(s) |
|---|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of interferences. | No interfering peaks at the retention time of the analyte in blank samples. Peak purity should be confirmed. | particle.dkunodc.org |
| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | inab.iechrom-china.com |
| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the upper and lower limits of the calibration curve that meet accuracy and precision criteria. | inab.ie |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 85–115% of the spiked amount. | particle.dknih.govmdpi.com |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. | nih.govunodc.org |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1. | americanpharmaceuticalreview.comparticle.dk |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 20%. | particle.dkchrom-china.com |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters are slightly varied; RSD should remain within acceptable limits. | gsconlinepress.com |
Computational Chemistry and in Silico Modeling of N,n Dimethyl 2 Aminoindane
Molecular Docking Simulations with Identified Protein Targets (Receptors, Transporters, Enzymes)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For the 2-aminoindane class of compounds, including N,N-Dimethyl-2-aminoindane, the primary protein targets identified are the monoamine transporters (MATs): the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). researchgate.net Studies on close analogs like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) show that these molecules preferentially interact with the central substrate-binding site (S1) of the transporters. researchgate.netacs.org
Docking studies of these analogs within the S1 site of human monoamine transporters (hSERT, hDAT, hNET) reveal key interactions. The protonated amino group typically forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT, Asp79 in hDAT), anchoring the ligand in the binding pocket. The indane ring itself engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues. While docking provides a valuable static snapshot of the binding pose, computational results for some aminoindanes, such as MDAI, have not fully aligned with experimental potency trends, indicating that more dynamic models are necessary to fully capture the binding process. acs.org
Beyond MATs, the known dopaminergic activity of 2-aminoindane analogs suggests that dopamine receptors, such as the D2 receptor, are also potential targets for these compounds. researchgate.net
| Protein Target | Ligand Class | Key Findings from Docking Studies |
| Serotonin Transporter (SERT) | 2-Aminoindane Analogs (e.g., MDAI) | Binds to the central S1 site; forms ionic bond with conserved Asp residue. acs.orgresearchgate.net |
| Norepinephrine Transporter (NET) | 2-Aminoindane Analogs (e.g., MDAI) | Binds to the central S1 site; interacts with key polar and nonpolar residues. acs.orgresearchgate.net |
| Dopamine Transporter (DAT) | 2-Aminoindane Analogs (e.g., MDAI) | Binds to the central S1 site; hydrophobic interactions with the indane ring are significant. acs.orgresearchgate.net |
| Dopamine D2 Receptor | 2-Aminoindane Analogs | Implicated as a potential target due to observed dopaminergic activity. researchgate.net |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often utilizing density functional theory (DFT), are essential for determining the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. These calculations can elucidate properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges.
While detailed quantum chemical studies specifically on this compound are not extensively published, calculations on its structural analogs are informative. For instance, predicted physicochemical properties like the acid dissociation constant (pKa) and the partition coefficient (logP) are derived from its electronic structure. These values are critical for predicting the molecule's behavior in physiological environments, such as its charge state and ability to cross cell membranes. The basicity of the amino group is a key feature, as it is expected to be protonated at physiological pH, enabling the crucial ionic interaction with acidic residues in transporter binding sites.
The table below shows predicted properties for several 2-aminoindane analogs, highlighting the electronic characteristics that influence their pharmacokinetic and pharmacodynamic profiles. mdpi.com
| Compound | Predicted pKa | Predicted logP |
| 2-Aminoindane (2-AI) | 9.64 | 1.32 |
| 5-Iodo-2-aminoindane (B145790) (5-IAI) | 9.58 | 2.67 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 9.58 | 1.1 |
| 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) | 9.49 | 1.62 |
Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic view that complements the static picture from molecular docking. MD simulations are used to assess the stability of a ligand-protein complex, explore conformational changes in both the ligand and the protein upon binding, and analyze the energetic contributions of specific interactions.
For this compound and its analogs, MD simulations are particularly valuable for understanding their interactions with the flexible and complex structures of monoamine transporters. As noted in docking studies, static models may not fully account for the observed biological activity, underscoring the need for dynamic simulations. acs.org An MD simulation would begin with the docked pose of the ligand in the transporter's binding site and simulate its behavior over nanoseconds.
Key investigations in such a simulation would include:
Binding Stability: Assessing the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant conformational changes.
Interaction Persistence: Monitoring the duration and stability of key interactions, such as the salt bridge between the ligand's amine and the protein's aspartate residue, and the consistency of hydrophobic contacts.
Role of Water: Analyzing the role of water molecules within the binding pocket, which can mediate interactions between the ligand and the protein.
Conformational Sampling: Observing how the ligand explores different conformations within the binding site and how the protein adapts to the presence of the ligand.
These simulations are crucial for refining binding hypotheses and understanding the mechanisms of transporter inhibition and substrate release.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds and guide the rational design of new analogs.
For the 2-aminoindane series, a QSAR model would be developed using a dataset of analogs with experimentally determined activities, such as their inhibition constants (Ki) or IC50 values at the monoamine transporters. Molecular descriptors for each analog would be calculated, falling into several categories:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP, molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a predictive model is constructed. For 2-aminoindane analogs, a QSAR study could reveal, for example, that increased hydrophobicity in a specific region of the aromatic ring enhances binding to one transporter, while steric bulk at the nitrogen atom decreases activity at another, allowing for the design of more selective compounds.
| Descriptor Class | Example Descriptors | Relevance to 2-Aminoindane Activity |
| Electronic | Atomic Charges, pKa | Governs the strength of the ionic bond with the transporter's aspartate residue. |
| Steric | Molecular Volume, van der Waals Surface Area | Influences how well the ligand fits into the constrained binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions within the binding site. |
| Topological | Wiener Index, Kappa Shape Indices | Quantifies molecular shape and branching, which can be correlated with binding affinity. |
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery
Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. The 2-aminoindane skeleton itself is considered a valuable pharmacophore for interacting with monoamine transporters. A typical pharmacophore model for a 2-aminoindane-based MAT inhibitor would include features such as:
A positive ionizable feature, representing the protonated secondary or tertiary amine.
One or more hydrophobic/aromatic regions, corresponding to the indane ring system.
Potentially hydrogen bond acceptor/donor features if substituents are present on the aromatic ring.
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. researchgate.net In this process, large databases containing millions of chemical compounds are computationally searched to find molecules that match the pharmacophore's features and spatial constraints. This technique is highly effective for scaffold hopping—identifying novel molecular frameworks that are structurally different from the original template (2-aminoindane) but present the same crucial features for biological activity. Virtual screening can thus accelerate the discovery of new lead compounds for modulating monoamine transporter function.
Specialized Preclinical Investigations and Development of N,n Dimethyl 2 Aminoindane As a Research Probe
In Vivo Microdialysis Studies of Neurotransmitter Release and Reuptake in Rodent Brain Regions (mechanistic focus)
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing real-time insights into a drug's effect on neurotransmitter release and reuptake. For a compound like NM-2-AI, which is known to interact with monoamine transporters, microdialysis studies are crucial to determine its precise neurochemical profile in vivo. unc.edufrontiersin.org
While specific in vivo microdialysis data for NM-2-AI is not extensively available in publicly accessible scientific literature, the known pharmacology of NM-2-AI as a norepinephrine (B1679862) transporter (NET) inhibitor and releasing agent suggests a predictable outcome in such studies. researchgate.net It is hypothesized that local perfusion of NM-2-AI into norepinephrine-rich brain regions, such as the prefrontal cortex or hippocampus, would result in a significant increase in extracellular norepinephrine levels. wikipedia.org This effect would be mediated by NM-2-AI acting as a substrate for NET, leading to transporter-mediated efflux (release) of norepinephrine from the presynaptic terminal. wikipedia.org
Studies on related aminoindanes have demonstrated the utility of this approach. For instance, some aminoindanes have been shown to preferentially increase the efflux of norepinephrine and dopamine (B1211576). researchgate.net In contrast, other analogues like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) are more selective for the serotonin (B10506) transporter (SERT) and NET. researchgate.net The N-methylation in NM-2-AI is suggested to enhance dopamine transporter (DAT) inhibition compared to its non-methylated counterpart, 2-AI. Therefore, a comprehensive microdialysis study on NM-2-AI would ideally measure its effects on dopamine and serotonin in relevant areas like the nucleus accumbens and striatum, in addition to norepinephrine in the prefrontal cortex. Such studies would be critical to confirm its selectivity in a physiological setting.
A typical experimental design would involve the stereotaxic implantation of a microdialysis probe into the target brain region of a rodent. Following a baseline collection period, NM-2-AI would be administered, and dialysate samples would be collected at regular intervals. The concentration of norepinephrine, dopamine, and serotonin in the samples would then be quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection. The resulting data would provide a time-course of neurotransmitter level changes, offering a clear picture of the potency and selectivity of NM-2-AI as a monoamine releasing agent in the living brain.
Radioligand Synthesis and Application for In Vitro Receptor Binding and Autoradiography
The development of a radiolabeled version of NM-2-AI would be a significant advancement in its utility as a research probe. The synthesis of [³H]NM-2-AI or [¹¹C]NM-2-AI would enable direct measurement of its binding to monoamine transporters and other potential targets.
To date, there are no reports in the scientific literature of the synthesis of a radiolabeled form of NM-2-AI. The process would likely involve the introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the molecule without altering its pharmacological properties.
Once synthesized, a radiolabeled version of NM-2-AI could be used in several key applications:
In Vitro Receptor Binding Assays: [³H]NM-2-AI could be used in saturation and competition binding assays with membranes from cells expressing specific monoamine transporters or from various brain regions. This would allow for the direct determination of its binding affinity (Kd) and density of binding sites (Bmax) for NET, DAT, and SERT.
Autoradiography: The distribution of binding sites for NM-2-AI throughout the brain could be visualized and quantified using autoradiography with [³H]NM-2-AI on brain sections. This would provide a detailed map of its potential sites of action.
Positron Emission Tomography (PET) Imaging: If labeled with a positron-emitting isotope like ¹¹C, [¹¹C]NM-2-AI could potentially be developed as a PET radiotracer for imaging monoamine transporters in living subjects, including humans.
The availability of a selective NM-2-AI radioligand would be invaluable for detailed pharmacological studies and for exploring the distribution and regulation of its binding sites.
Utilization of N,N-Dimethyl-2-aminoindane as a Selective Pharmacological Tool for Target Validation
A key application of a well-characterized compound like NM-2-AI is its use as a selective pharmacological tool to investigate the function of its molecular targets. Given its activity as a NET inhibitor and releasing agent, and a TAAR1 agonist, NM-2-AI has the potential to be used to validate the roles of these targets in various physiological and pathological processes. researchgate.netwikipedia.org
For example, researchers could use NM-2-AI to explore the consequences of acute norepinephrine release in specific brain circuits. By administering NM-2-AI to animals undergoing behavioral tasks known to be modulated by norepinephrine, such as tasks assessing attention, arousal, or working memory, one could elucidate the specific contribution of noradrenergic signaling to these processes. Its selectivity for NET over SERT, if confirmed to be high in vivo, would make it a valuable tool to distinguish the effects of norepinephrine from those of serotonin.
Furthermore, its activity at the trace amine-associated receptor 1 (TAAR1) opens another avenue for its use as a research tool. wikipedia.org TAAR1 is an intracellular receptor that modulates monoaminergic neurotransmission. wikipedia.org NM-2-AI is described as a potent TAAR1 partial or full agonist in rodents. wikipedia.org Therefore, it could be employed in studies aimed at understanding the functional consequences of TAAR1 activation, potentially in comparison to other TAAR1 agonists with different downstream signaling properties.
The utility of NM-2-AI as a pharmacological tool is contingent on a thorough understanding of its selectivity and mechanism of action. Once these are firmly established, it can be a powerful asset for target validation in neuroscience research.
Investigation of Mechanisms in Genetically Modified or Lesioned Preclinical Models
To further dissect the mechanism of action of NM-2-AI and to validate its targets, studies in genetically modified or lesioned preclinical models are indispensable.
Lesioned Models: Another valuable approach is the use of neurotoxic lesioning to remove specific neuronal populations. For example, the neurotoxin 6-hydroxydopamine (6-OHDA) can be used to selectively destroy catecholamine neurons (dopamine and norepinephrine) in specific brain regions. By administering NM-2-AI to animals with 6-OHDA lesions in a noradrenergic pathway, researchers could confirm that its effects on norepinephrine release are dependent on the integrity of these neurons.
Interdisciplinary Perspectives and Future Directions in N,n Dimethyl 2 Aminoindane Research
Integration of N,N-Dimethyl-2-aminoindane Research with Chemical Biology Approaches
Chemical biology utilizes chemical tools to probe and manipulate biological systems, and this compound, along with its parent compound 2-aminoindane (2-AI), serves as a valuable entity in this field. wikipedia.org The aminoindane framework is recognized for its diverse biological activities, making its derivatives useful as tool compounds in pharmacological studies. ontosight.ainatprobiotech.comresearchgate.net
The integration of this compound research into chemical biology involves using it as a probe to dissect complex neuronal pathways. For instance, studies have shown that while many aminoindane derivatives inhibit neurotransmitter reuptake, this compound exhibits distinct activities, such as a nicotine-like action and competitive antagonism of histamine (B1213489) and 5-hydroxytryptamine (serotonin) receptors. nih.govoup.com This makes it a specific tool for investigating the roles of these receptor systems in various tissues.
Future chemical biology approaches could involve the development of photo-activatable or "caged" versions of this compound. Such derivatives would remain inert until activated by a specific wavelength of light, allowing researchers to study its effects with high spatial and temporal precision within a biological system. Furthermore, attaching fluorescent tags or biotin (B1667282) labels to the molecule could enable the visualization and isolation of its binding partners, helping to identify novel cellular targets and further elucidate its mechanism of action. The broad spectrum of activities observed in the aminoindane family underscores their potential as versatile chemical probes.
Table 1: Reported Biological Activities of Various Aminoindane Derivatives
| Compound/Derivative Class | Reported Biological Activity/Application | Reference(s) |
|---|---|---|
| This compound | Nicotine-like action; Histamine and Serotonin (B10506) antagonist | nih.gov, oup.com |
| 2-Aminoindane (2-AI) | Norepinephrine-dopamine releasing agent; Analgesic properties | wikipedia.org, unodc.org, nih.gov |
| N-Methyl-2-aminoindane (NM-2-AI) | Selective norepinephrine (B1679862) releasing agent; TAAR1 agonist | wikipedia.org |
| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | Selective serotonin releasing agent; Entactogen properties | usdoj.gov, unodc.org, nih.gov |
| General Aminoindanes | Antibacterial, antiviral, anti-inflammatory, anticonvulsant | natprobiotech.com, researchgate.net, ajrconline.org |
Potential for Developing Novel Research Scaffolds Based on the Indane Skeleton
The indane ring system is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, which can lead to higher affinity and selectivity for biological targets compared to more flexible molecules. natprobiotech.comresearchgate.netunodc.org The indane skeleton serves as the foundation for numerous physiologically active compounds and is a key structure in the synthesis of new therapeutic agents. natprobiotech.comresearchgate.netajrconline.org
Researchers have successfully used the indane scaffold to develop novel molecules with a range of potential applications. For example, modifications of the indane structure have led to the synthesis of compounds with anti-inflammatory, anti-angiogenic, and anticancer activities. tcd.ieresearchgate.netulb.be One study focused on a novel indane scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, which showed potential as a suppressor of HER2+/Neu-driven cancer growth. researchgate.net Another research effort led to the discovery of anisotindans A–D from a natural source, which are indane derivatives exhibiting significant antioxidant activity. researchgate.net
The future in this area lies in combinatorial chemistry and structure-based drug design. By creating libraries of diverse indane derivatives and screening them against various biological targets, new lead compounds can be identified. This compound itself can be a starting point for further chemical modification to explore how different substituents on the aromatic ring or alterations to the N,N-dimethyl group affect biological activity, leading to new and highly selective research tools or therapeutic candidates.
Table 2: Examples of Novel Scaffolds Derived from the Indane Skeleton
| Scaffold Type | Area of Research/Potential Application | Reference(s) |
|---|---|---|
| Indane Carboxylic Acids | Antiproliferative activity against human cancer cell lines | ulb.be |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one | Anticancer activity, particularly HER2+ cancers | researchgate.net |
| Anisotindans (Natural Products) | Antioxidant activity | researchgate.net |
| PH46A (Indane Dimer Salt) | Anti-inflammatory and anti-angiogenic effects | tcd.ie, core.ac.uk |
| 3-(substituted amino)-inden-1-one | Anti-inflammatory activity | ajrconline.org |
Identification of Unexplored Mechanistic Pathways and Research Questions
While initial pharmacological studies have provided a glimpse into the actions of this compound, many mechanistic questions remain unanswered. Its reported nicotine-like action, for example, is a broad description. nih.govoup.com An unexplored pathway would be its specific interactions with the numerous nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Identifying which subtypes it activates or modulates could reveal novel therapeutic targets for conditions involving cholinergic signaling.
Another area ripe for investigation is the downstream signaling cascade resulting from its antagonist activity at histamine and serotonin receptors. nih.govoup.com Key research questions include:
Which specific histamine (e.g., H1, H2, H3) and serotonin (e.g., 5-HT1, 5-HT2, 5-HT3) receptor subtypes does it bind to with the highest affinity?
Does it act as a simple competitive antagonist, an inverse agonist, or a biased agonist at these receptors?
What are the long-term cellular consequences of receptor blockade by this compound?
Methodological Innovations and Emerging Technologies in Related Chemical Research
Advances in analytical and synthetic chemistry are poised to significantly impact the study of this compound and its analogs. High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS and Orbitrap-based systems, are now instrumental in identifying and quantifying not only the parent compounds but also their previously unknown metabolites in biological samples. usdoj.govnih.gov
A key innovation is the coupling of these analytical methods with in silico prediction tools. Software can now predict likely metabolic pathways, guiding researchers on which metabolites to search for experimentally. oup.comnih.gov This combined approach accelerates the comprehensive understanding of a compound's pharmacokinetics.
In synthetic chemistry, new methods are enabling more efficient and precise creation of aminoindane derivatives. For example, tandem relay catalytic protocols have been developed for the enantioselective synthesis of related molecules, allowing for the creation of stereochemically pure compounds. smolecule.com The ability to synthesize specific enantiomers is crucial, as different stereoisomers of a molecule often have vastly different pharmacological properties. Additionally, the use of techniques like protoplast-to-plant regeneration systems could offer novel platforms for assessing the biological effects of these compounds on plant cells, opening up new avenues in agricultural or botanical research. researchgate.net
Role of this compound in Advancing Fundamental Neuropharmacological Understanding
This compound and its close analogs are powerful tools for advancing our fundamental understanding of neuropharmacology, particularly in the area of structure-activity relationships (SAR). By comparing the pharmacological profiles of primary (2-AI), secondary (NM-2-AI), and tertiary (this compound) amines within the same rigid indane framework, researchers can deduce the specific roles of the amine substitution on receptor interaction and function.
A compelling example is found in a comparative study where 2-aminoindane and its N-methyl derivative inhibited electrically stimulated responses in guinea-pig ileum, a common sympathomimetic effect. nih.govoup.com In stark contrast, the tertiary amine, this compound, increased these responses and induced contractions through a different, nicotine-like mechanism. nih.govoup.com This sharp divergence in activity due to the N,N-dimethyl group provides critical insight into the structural requirements for sympathomimetic versus nicotinic actions.
Furthermore, the varying selectivity of aminoindanes for different monoamine transporters (dopamine, norepinephrine, serotonin) allows for the systematic investigation of the roles of these individual neurotransmitter systems. nih.gov For instance, NM-2-AI is a highly selective norepinephrine releasing agent, whereas MDAI is a selective serotonin releaser. nih.govwikipedia.org this compound, with its additional antagonist properties at histamine and 5-HT receptors, adds another layer of complexity and utility. nih.gov By studying these related but distinct molecules, neuropharmacologists can more effectively dissect the intricate contributions of different neuronal pathways to complex behaviors and physiological processes.
Table 3: Comparison of In Vitro Actions of 2-Aminoindane and its N-Alkylated Derivatives
| Compound | Amine Class | Effect on Electrically Stimulated Guinea-Pig Ileum | Other Notable Actions | Reference(s) |
|---|---|---|---|---|
| 2-Aminoindane (2-AI) | Primary | Inhibition | Sympathomimetic properties | nih.gov, oup.com |
| N-Methyl-2-aminoindane (NM-2-AI) | Secondary | Inhibition | Selective norepinephrine releasing agent | nih.gov, oup.com, wikipedia.org |
| This compound | Tertiary | Potentiation / Increase | Nicotine-like action; Histamine & 5-HT antagonism | nih.gov, oup.com |
Q & A
What analytical techniques are recommended for confirming the purity and structural integrity of N,N-Dimethyl-2-aminoindane in synthetic chemistry research?
Basic Research Question
To ensure purity (>98%), researchers should employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. The USP standards for related amines (e.g., N,N-Dimethyldecylamine) recommend detection limits of ≤0.1% for critical impurities .
- Nuclear Magnetic Resonance (NMR) : Acquire H and C NMR spectra in deuterated solvents (e.g., DMSO-d6) to confirm structural features like methyl group integration and indane ring geometry. Reference data from NIST’s thermochemical databases can validate peak assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks and fragmentation patterns.
How should stability studies for this compound be designed under varying storage conditions?
Basic Research Question
Stability studies should replicate real-world storage scenarios while monitoring degradation products:
- Controlled Variables : Test temperature (e.g., 4°C, 25°C, 40°C), humidity (0–80% RH), and light exposure (UV vs. dark).
- Methodology :
- Use sealed vials with inert gas (N) to minimize oxidation.
- Analyze samples periodically (e.g., 0, 1, 3, 6 months) via HPLC to track impurity profiles. Safety data sheets for related compounds (e.g., N,N-Diethylacetamide) emphasize avoiding hygroscopic conditions and thermal stress .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life if degradation follows first-order behavior.
What methodological strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Advanced Research Question
Discrepancies often arise from approximations in computational models or unaccounted experimental variables:
- Multi-Method Validation :
- Compare Density Functional Theory (DFT) calculations with experimental kinetics (e.g., reaction rates under controlled pH/temperature).
- Use isotopic labeling (e.g., N) to trace reaction pathways.
- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent effects, basis sets) and experimental measurements (e.g., calorimetric errors). Triangulate findings with IR spectroscopy or X-ray crystallography to confirm intermediate structures .
- Replication : Repeat experiments across independent labs to isolate systemic vs. random errors .
How can researchers optimize reaction conditions to minimize toxic byproducts during this compound synthesis?
Advanced Research Question
Toxic byproducts (e.g., nitrosamines) may form under specific conditions:
- Parameter Screening :
- Vary catalysts (e.g., palladium vs. nickel), solvents (polar aprotic vs. non-polar), and temperatures.
- Monitor byproducts via LC-MS/MS with selective ion monitoring (SIM).
- Green Chemistry Principles :
- Replace hazardous reagents (e.g., phosgene) with safer alternatives (e.g., carbonyldiimidazole).
- Use flow chemistry to enhance mixing and reduce reaction times, thereby limiting side reactions. Safety protocols from N,N-Diethylacetamide handling guidelines recommend fume hoods and personal protective equipment (PPE) during scale-up .
- Toxicity Assays : Conduct in vitro cytotoxicity screens (e.g., MTT assay on HepG2 cells) for early-stage risk assessment .
What experimental designs are effective for studying the neuropharmacological mechanisms of this compound?
Advanced Research Question
Mechanistic studies require interdisciplinary approaches:
- In Vitro Models :
- Use primary neuronal cultures or SH-SY5Y cells to assess neurotransmitter receptor binding (e.g., dopamine D2 receptors) via radioligand displacement assays.
- Measure intracellular Ca flux using fluorescent probes (e.g., Fura-2 AM) to evaluate signaling pathway modulation.
- In Vivo Models :
- Data Triangulation : Cross-validate findings with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to identify downstream targets .
How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?
Basic Research Question
Variability arises from inconsistent starting materials or reaction conditions:
- Quality Control (QC) Protocols :
- Standardize raw material sourcing (e.g., ≥99% purity for precursors) and characterize intermediates at each synthesis step.
- Implement statistical process control (SPC) charts to monitor critical parameters (e.g., pH, yield).
- Documentation : Maintain detailed logs of synthesis conditions (e.g., stirring speed, cooling rates) as per pharmacopeial guidelines for amine derivatives .
- Interlaboratory Calibration : Share reference samples with collaborating labs to harmonize analytical methods .
What computational tools and datasets are most reliable for predicting the physicochemical properties of this compound?
Advanced Research Question
Leverage authoritative databases and validated models:
- NIST Chemistry WebBook : Reference thermochemical data (e.g., ΔfH°, solubility) derived from experimental measurements .
- Quantum Chemistry Software : Use Gaussian or ORCA for DFT calculations, benchmarking against crystallographic data for related indane derivatives.
- Machine Learning : Train models on PubChem datasets to predict logP, pKa, and bioavailability. Ensure transparency by disclosing training data sources and validation metrics .
How can researchers mitigate confounding variables in structure-activity relationship (SAR) studies of this compound analogs?
Advanced Research Question
Confounders include solvent polarity, stereochemistry, and assay interference:
- Experimental Design :
- Use a factorial design to isolate variables (e.g., substituent position vs. electronic effects).
- Include negative controls (e.g., dimethyl sulfoxide) to rule out solvent artifacts.
- Statistical Analysis : Apply multivariate regression or principal component analysis (PCA) to deconvolute synergistic effects. Tools like R or Python’s SciKit-Learn are recommended .
- Blinding : Implement double-blinding in biological assays to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
